molecular formula C19H12BrNOS B10838273 (3-bromophenyl)(10H-phenothiazin-10-yl)methanone

(3-bromophenyl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B10838273
M. Wt: 382.3 g/mol
InChI Key: XWGLMCFWNRNHDU-UHFFFAOYSA-N
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Description

(3-bromophenyl)(10H-phenothiazin-10-yl)methanone is an organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 10H-phenothiazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-bromophenyl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-bromophenyl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-bromophenyl)(10H-phenothiazin-10-yl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which may explain some of their neurological effects. Additionally, the compound’s ability to undergo redox reactions suggests it may participate in electron transfer processes, which could be relevant in its applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromophenyl)(10H-phenothiazin-10-yl)methanone is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, its phenothiazine core imparts interesting photophysical properties, making it valuable in the development of luminescent materials .

Properties

Molecular Formula

C19H12BrNOS

Molecular Weight

382.3 g/mol

IUPAC Name

(3-bromophenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C19H12BrNOS/c20-14-7-5-6-13(12-14)19(22)21-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)21/h1-12H

InChI Key

XWGLMCFWNRNHDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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